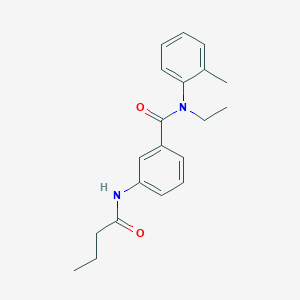![molecular formula C16H21N3O3S2 B11166169 N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B11166169.png)
N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide is a synthetic organic compound belonging to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and pain pathways, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide can be compared with other thiadiazole derivatives such as:
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-acetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their biological activities and applications. N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide is unique due to its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-16(2,3)14-18-19-15(23-14)17-13(20)9-10-24(21,22)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19,20) |
InChI Key |
BZYQZSHZGZIJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11166091.png)
![2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B11166093.png)
![2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11166095.png)
![4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166101.png)
![N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B11166102.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11166111.png)
![3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11166119.png)
![N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11166122.png)
![8-methoxy-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11166140.png)
![4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11166146.png)

![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11166157.png)
![2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11166161.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11166171.png)
